molecular formula C11H11BrN2O2 B1604487 Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 907945-87-3

Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1604487
CAS No.: 907945-87-3
M. Wt: 283.12 g/mol
InChI Key: KFYZFJNFCVMAEH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 6th position, a methyl group at the 7th position, and an ethyl ester group at the 2nd position. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with ethyl isocyanoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 7th position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.

Major Products

    Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in studying biological pathways and enzyme interactions.

    Industry: It is used in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:

This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYZFJNFCVMAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649978
Record name Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907945-87-3
Record name Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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